p-Nicorandil

Overview

Description

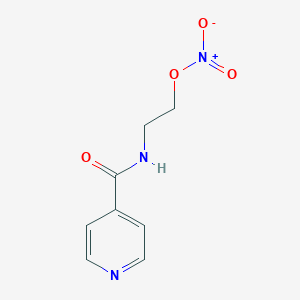

p-Nicorandil (Nicorandil) is a clinically approved antianginal agent with a unique dual mechanism of action:

- Potassium Channel Opening: Activates mitochondrial ATP-sensitive potassium (KATP) channels, inducing myocardial preconditioning to reduce infarct size, arrhythmias, and stunning .

- Nitrate-like Effect: Releases nitric oxide (NO), leading to vasodilation and reduced cardiac preload/afterload .

Beyond its cardiovascular benefits, this compound exhibits antioxidant, bronchodilator, nephroprotective, hepatoprotective, and neuroprotective properties in preclinical and clinical studies . Its molecular formula is C8H9N3O4 (CAS 65141-47-1; molecular weight 211.17 g/mol) and is standardized as British Pharmacopoeia Reference Standard BP1104 .

Preparation Methods

The synthesis of p-Nicorandil involves several steps. One common method includes the reaction of pyridinecarboxamide with ethylene glycol nitrate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this process and optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

p-Nicorandil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitrooxy group to other functional groups, such as amino groups.

Substitution: The nitrooxy group can be substituted with other groups using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cardiovascular Applications

1.1 Antianginal Therapy

Nicorandil is primarily used as an antianginal agent, recommended as a second-line treatment for chronic stable angina. Clinical trials have demonstrated its efficacy in reducing the frequency of angina episodes and improving exercise tolerance. The Impact Of Nicorandil in Angina (IONA) trial showed that patients receiving nicorandil experienced fewer major coronary events compared to those on placebo, with a significant reduction in acute coronary syndromes (hazard ratio 0.79) .

1.2 Myocardial Protection During PCI

Recent studies indicate that nicorandil provides myocardial protection during percutaneous coronary intervention (PCI). A meta-analysis involving 16 randomized controlled trials revealed that nicorandil significantly reduced cardiac markers such as CK-MB and TnT levels post-PCI, particularly in the Chinese population . Additionally, it was found to prevent microvascular dysfunction associated with PCI by dilating coronary resistance vessels .

1.3 Heart Failure Management

In patients with acute myocardial infarction, nicorandil has been shown to improve left ventricular ejection fraction and microvascular function when used alongside reperfusion therapy. Its cardioprotective effects are attributed to reducing oxidative stress and mitochondrial injury, enhancing recovery after ischemic events .

Case Studies

Several case studies highlight the diverse applications of nicorandil beyond traditional cardiovascular uses:

- Pulmonary Disease : Nicorandil has shown promise in treating pulmonary arterial hypertension by alleviating endothelial damage through KATP channel activation .

- Renal Protection : In experimental models, nicorandil demonstrated protective effects against diabetic nephropathy and renal injury by reducing oxidative stress and inflammation .

- Gastrointestinal Risks : While effective for cardiovascular applications, nicorandil has been associated with increased risks of gastrointestinal ulcers and perforations, necessitating careful patient selection and monitoring .

Table 1: Clinical Efficacy of Nicorandil in Cardiovascular Conditions

| Study/Trial | Population | Intervention | Outcome | Results |

|---|---|---|---|---|

| IONA Trial | Stable Angina Patients | Nicorandil 20 mg | Major coronary events | Hazard ratio 0.83 (p=0.014) |

| PCI Meta-Analysis | Various populations | Nicorandil | CK-MB and TnT levels post-PCI | Significant reduction observed |

| Acute MI Study | AMI Patients | Nicorandil + Reperfusion | Left ventricular function | Improved ejection fraction |

Table 2: Mechanisms of Action of Nicorandil

| Mechanism | Description |

|---|---|

| KATP Channel Opening | Causes vasodilation; reduces myocardial oxygen demand |

| Nitric Oxide Donation | Enhances blood flow; promotes vascular relaxation |

Mechanism of Action

The mechanism of action of p-Nicorandil involves its interaction with specific molecular targets. It acts as a nitrovasodilator and potassium channel activator, leading to vasodilation and improved blood flow . In ruminants, it inhibits methanogenesis by affecting the metabolic pathways of methanogenic archaea, reducing methane production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Nicorandil is often compared to its synthetic impurities and metabolites, which differ in functional groups and pharmacological profiles. Key compounds include:

Table 1: Structural and Chemical Comparison

Pharmacological Differences

6-Hydroxy Nicorandil: The addition of a hydroxyl group at the pyridine C6 position may reduce its nitrate-like vasodilatory effects due to altered electron distribution. Used primarily as a reference standard in impurity profiling .

Nicorandil Impurities (1–3): These impurities lack the dual mechanism of this compound. For example, Impurity 2 (dinitrate form) may exhibit exaggerated NO release, increasing hypotension risk, but reduced KATP channel affinity . Controlled to ≤0.15% in pharmaceutical formulations to ensure safety .

Nicorandil Dimer :

- May form during synthesis or storage. Its larger molecular size likely impedes cellular uptake, diminishing therapeutic efficacy .

Biological Activity

p-Nicorandil, a derivative of nicorandil, is a pharmacological agent that exhibits significant biological activity, particularly in cardiovascular and metabolic contexts. This article delves into the compound's biological mechanisms, clinical implications, and research findings, supported by data tables and case studies.

Overview of this compound

This compound functions primarily as a potassium channel opener, which promotes vasodilation and has protective effects on the myocardium. It is commonly used in the management of angina pectoris and has garnered attention for its potential benefits in various pathological conditions.

1. Vascular Effects:

this compound enhances the opening of ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells, leading to vasodilation. This action reduces myocardial oxygen demand and improves blood flow to ischemic tissues .

2. Cardioprotective Properties:

Research indicates that this compound mitigates myocardial injury during percutaneous coronary interventions (PCI). A meta-analysis involving 16 studies demonstrated that it significantly lowers levels of cardiac biomarkers such as CK-MB and Troponin T post-PCI, indicating reduced myocardial damage .

3. Anti-Apoptotic Effects:

In cellular models, this compound has been shown to inhibit apoptosis through modulation of key signaling pathways. It activates the PI3K/Akt pathway, which downregulates pro-apoptotic factors (Bax and caspase-3) while upregulating anti-apoptotic factors (Bcl-2) . This effect is particularly relevant in conditions like oxidative stress and endoplasmic reticulum stress.

Table 1: Summary of Clinical Findings on this compound

Case Studies

Case Study 1: Myocardial Protection

A clinical case highlighted the effectiveness of this compound in a patient undergoing elective PCI. The patient exhibited significantly lower post-operative levels of cardiac enzymes compared to historical controls, supporting its use for myocardial protection during surgical interventions.

Case Study 2: Insulin Sensitization

In another study involving diabetic patients, administration of this compound improved insulin sensitivity without altering fasting blood glucose levels. This suggests its utility beyond cardiovascular applications, potentially aiding in metabolic disorders .

Safety Profile

While this compound demonstrates beneficial effects, it is not without risks. Notably, prolonged use has been associated with gastrointestinal complications, including ulceration and perforation. Monitoring and patient education are crucial when prescribing this medication for extended periods .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of p-Nicorandil in preclinical models, and how do they influence experimental design?

this compound exhibits dual mechanisms as a potassium channel opener and nitric oxide donor, which must be accounted for in experimental setups. Researchers should design studies to isolate these effects, e.g., using control groups with selective KATP channel blockers (e.g., glibenclamide) or nitric oxide synthase inhibitors (e.g., L-NAME) . Baseline measurements of vascular reactivity or myocardial perfusion in animal models (e.g., rat ischemia-reperfusion models) are critical to validate mechanistic hypotheses .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetics in animal studies?

Key parameters include plasma half-life, bioavailability, and tissue distribution. Use HPLC-MS for quantification, with validated extraction methods for plasma and tissue homogenates. Dosing regimens should align with established preclinical studies (e.g., 1–10 mg/kg intravenously in rodents) . Include sham controls to account for solvent effects (e.g., dimethyl sulfoxide) .

Q. How do researchers address variability in this compound’s antianginal efficacy across species?

Species-specific differences in KATP channel isoforms and nitric oxide sensitivity necessitate comparative studies. For example, guinea pig models may better replicate human coronary responses than rodents. Report detailed methodology on anesthesia, surgical procedures, and hemodynamic monitoring to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardioprotective vs. ulcerogenic effects be resolved in translational research?

Contradictions arise from differential activation of mitochondrial vs. sarcolemmal KATP channels. Use tissue-specific knockout models or RNA interference to isolate pathways. For ulcerogenicity, employ histopathological grading in gastrointestinal mucosa and correlate with dose-dependent nitric oxide release . Statistical frameworks like mixed-effects models can account for inter-study heterogeneity .

Q. What methodological considerations are critical when designing a PICOT-based clinical trial for this compound in chronic angina?

- Population (P): Define inclusion criteria (e.g., CCS Class II-IV angina) and exclude confounding comorbidities (e.g., severe hypotension).

- Intervention (I): Standardize dosing (e.g., 10–20 mg BID) and adherence monitoring.

- Comparison (C): Use active comparators (e.g., ranolazine) rather than placebo for ethical rigor.

- Outcome (O): Primary endpoints may include exercise tolerance time; secondary endpoints could assess endothelial function via FMD.

- Time (T): Follow-up duration (e.g., 12 weeks) should align with drug steady-state kinetics .

Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s metabolite profiling?

Use physiologically based pharmacokinetic (PBPK) modeling with parameters from hepatocyte assays and microsomal stability studies. Validate predictions against in vivo metabolite data (e.g., nicotinamide and nitrate derivatives) . Incorporate interspecies scaling factors for hepatic clearance .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling disparities in this compound’s efficacy across heterogeneous patient subgroups?

Apply stratification by covariates (e.g., age, diabetes status) and use meta-regression to identify effect modifiers. Sensitivity analyses should exclude outliers, and Bayesian methods can quantify uncertainty in subgroup findings .

Q. How should researchers handle contradictory findings between preclinical and clinical studies on this compound-induced apoptosis?

Conduct dose-ranging studies to identify thresholds for pro-apoptotic effects (e.g., caspase-3 activation in cell lines vs. human biopsies). Use translational biomarkers like circulating cytochrome c or miR-34a to bridge models .

Q. Tables for Methodological Reference

| Clinical Trial Design | PICOT Element | Example |

|---|---|---|

| Population (P) | Adults with stable angina, CCS Class II-III | |

| Intervention (I) | This compound 15 mg BID + standard therapy | |

| Comparison (C) | Ranolazine 1000 mg BID |

Q. Key Methodological Guidelines

- Reproducibility: Document all experimental variables (e.g., anesthesia type, sampling intervals) per NIH guidelines .

- Data Transparency: Report raw datasets and analysis code in supplementary materials .

- Ethical Compliance: For human studies, detail participant selection and informed consent processes .

Properties

IUPAC Name |

2-(pyridine-4-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYAIHIDPPQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411802 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-47-1 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.